4-Isopropyl-pyridine 1-oxide

Descripción general

Descripción

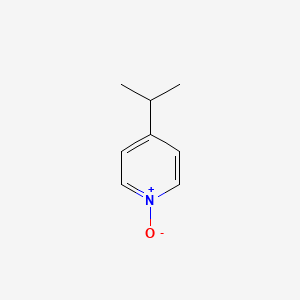

4-Isopropyl-pyridine 1-oxide (CAS: 22581-87-9) is a substituted pyridine derivative where an isopropyl group is attached to the 4-position of the pyridine ring, and the nitrogen atom is oxidized to form the 1-oxide moiety. This structural modification significantly alters its electronic and steric properties compared to unsubstituted pyridine or non-oxidized analogs. The isopropyl group introduces steric hindrance, which may influence reactivity in substitution or alkylation reactions, as seen in related compounds (e.g., 3-hydroxymethylpyridine 1-oxide) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-pyridine 1-oxide can be achieved through the oxidation of 4-isopropyl-pyridine. One common method involves the use of peracids, such as peracetic acid or perbenzoic acid, which oxidize the pyridine ring to form the N-oxide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropyl-pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyridine N-oxides and reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Isopropyl-pyridine 1-oxide has garnered attention for its role in medicinal chemistry, particularly as a precursor for drug development. Compounds containing N-oxide functionalities are often utilized as synthetic intermediates , prodrugs, or active pharmaceutical ingredients (APIs). They can enhance the solubility and bioavailability of drugs, making them crucial in the formulation of therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyridine N-oxides, including this compound, can induce cell death in cancer cells through complexation mechanisms. Studies have shown that these compounds can control anticancer activity by modulating their interactions with biological targets, thereby enhancing their therapeutic efficacy .

Biocatalysis

Biocatalytic processes involving this compound have been explored for the synthesis of heteroaromatic N-oxides. A study highlighted the use of recombinant Escherichia coli expressing a soluble di-iron monooxygenase (SDIMO), which effectively converted various pyridines into their corresponding N-oxides without side products. This method provides an environmentally friendly and efficient approach to synthesizing biologically active compounds .

Table: Comparison of Biocatalytic Methods

| Method | Substrates Tested | Conversion Rate | Environmental Impact |

|---|---|---|---|

| Recombinant E. coli SDIMO | 98 N-heterocycles | High | Low |

| Traditional Chemical Synthesis | Various | Moderate | High |

Photochemical Applications

The photochemical properties of this compound have been investigated for potential applications in radical generation. The compound can serve as a precursor for generating carbon-centered radicals under mild conditions, which are useful in various organic transformations, including the Minisci reaction for alkylation .

Case Study: Radical Generation

In a recent study, researchers developed a photoactive ester based on a quinoline N-oxide core structure that utilizes the fragmentation of N–O bonds to generate radicals efficiently. This approach allows for controlled radical reactions, showcasing the versatility of pyridine N-oxides in synthetic organic chemistry .

Material Science

The luminescent properties of this compound have been explored in material science applications. Research indicates that crystals of this compound exhibit blue-violet photoluminescence, making them suitable for optoelectronic devices and sensors . The structural and electronic properties have been characterized using X-ray diffraction and density functional theory (DFT) modeling.

Mecanismo De Acción

The mechanism of action of 4-Isopropyl-pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes and other proteins. The isopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physical and Chemical Properties

A comparison of key properties is summarized below (Table 1):

*Data inferred from structural analogs.

†Estimated based on electron-donating isopropyl group increasing basicity relative to nitro-substituted analogs.

‡Predicted value.

§Nitro groups strongly decrease pKa due to electron-withdrawing effects.

- Solubility and Stability : The isopropyl group likely enhances lipophilicity compared to polar derivatives like 4-nitro-pyridine 1-oxide, which has higher aqueous solubility but greater reactivity (and toxicity) due to the nitro group .

Data Tables

Table 2: Reaction Yields for Pyridine 1-oxide Derivatives

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Methylpyridine 1-oxide | SeO₂/H₂O₂ oxidation | 70–85 | |

| 3-Hydroxymethylpyridine 1-oxide | Methyl fluorosulfonate/CN⁻ | 60–75 |

Table 3: Hazard Comparison

| Compound | Key Hazards | Safety Measures | |

|---|---|---|---|

| 4-Nitro-pyridine 1-oxide | Corrosive, toxic | Local exhaust ventilation, respirators | |

| This compound* | Limited data | Assume standard lab precautions |

Actividad Biológica

4-Isopropyl-pyridine 1-oxide (4-IPO) is a heterocyclic compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activities, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-IPO has the molecular formula C₈H₁₁NO, characterized by a pyridine ring substituted at the 4-position with an isopropyl group and an N-oxide functional group. The presence of the N-oxide alters its chemical behavior, making it less basic than pyridine due to the electron-withdrawing nature of the nitrogen-oxygen bond.

Biological Activities

Research indicates that 4-IPO exhibits various biological activities, particularly in the following areas:

- Anti-inflammatory Properties : Investigations have highlighted its potential in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Some studies suggest that pyridine N-oxides, including 4-IPO, may possess antimicrobial properties, although specific data on 4-IPO remains limited .

- Ligand Behavior : 4-IPO has been studied for its interactions as a ligand in coordination complexes, influencing catalytic activity and selectivity in various reactions.

Synthesis Methods

The synthesis of 4-IPO can be achieved through various methods. One common approach involves the oxidation of pyridine derivatives using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method allows for the introduction of the N-oxide functional group effectively .

Comparative Analysis with Related Compounds

The following table summarizes structural characteristics and notable properties of compounds related to 4-IPO:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Pyridine-N-Oxide | C₅H₅NO | Used as an oxidizing agent; less basic than pyridine |

| 2-Methylpyridine-N-Oxide | C₆H₇NO | Exhibits different reactivity patterns; agrochemical use |

| Nicotinic Acid N-Oxide | C₆H₆N₂O | Precursor for pharmaceuticals; anti-inflammatory effects |

| 3-Picoline-N-Oxide | C₆H₇NO | Used in organic synthesis; limited biological studies |

This comparative analysis highlights how structural variations influence the properties and applications of these compounds.

Case Studies and Research Findings

- Anti-inflammatory Research : A study investigated various piperidine derivatives for their anti-inflammatory effects. While specific results for 4-IPO were not detailed, similar compounds demonstrated promising outcomes in reducing inflammatory markers in vitro.

- Ligand Interaction Studies : Research focused on the ligand behavior of pyridine N-oxides showed that these compounds could form stable complexes with metal ions, enhancing their catalytic properties. The unique structure of 4-IPO may confer similar advantages in catalytic applications .

- Pharmacological Evaluations : Although direct studies on 4-IPO's mechanism of action are scarce, its classification within piperidine derivatives suggests potential pharmacological activities that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Isopropyl-pyridine 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two common approaches are direct oxidation of 4-isopropyl-pyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA), and substitution reactions involving intermediates like 4-chloropyridine N-oxide. For example, substituting the chlorine group with an isopropyl moiety via nucleophilic aromatic substitution requires anhydrous conditions and catalysts such as Pd/C . Yields are optimized by controlling temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF). Purity is validated using HPLC (>98%) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR reveals deshielding of the pyridine ring protons (δ 8.2–8.5 ppm) due to N-oxide formation. The isopropyl group shows a doublet at δ 1.2–1.4 ppm .

- IR : A strong absorption band near 1260–1300 cm confirms the N-O stretch .

- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related N-oxide structures (e.g., Pyridine-4-carboxamidoxime N-oxide, CCDC 2035503) .

Q. How should this compound be stored to prevent degradation or hazardous byproducts?

- Methodological Answer : Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to inhibit peroxide formation. Test for peroxides every 3 months using KI-starch test strips; if positive, deactivate with acidic FeSO solution . Avoid exposure to light and moisture, which accelerate decomposition .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic effects of the N-oxide group on regioselectivity. For instance, the N-oxide’s electron-withdrawing nature directs electrophilic substitutions to the meta position. Solvent effects (e.g., DMSO) are incorporated via the Polarizable Continuum Model (PCM) .

Q. How can contradictions in reported crystallographic data for N-oxide derivatives be resolved?

- Methodological Answer : Re-examine synthetic protocols (e.g., solvent choice, crystallization rate) to identify polymorphic variations. For example, slow evaporation of ethanol yields a monoclinic phase, while rapid cooling produces an orthorhombic structure. Cross-validate using single-crystal XRD and powder diffraction .

Q. What strategies mitigate interference from the isopropyl group in studying hydrogen-bonding interactions?

- Methodological Answer : Use deuterated solvents (e.g., DO) in H NMR to suppress isopropyl signals. For crystallography, co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific supramolecular architectures. Compare results with simpler analogs (e.g., 4-methylpyridine N-oxide) .

Propiedades

IUPAC Name |

1-oxido-4-propan-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSRRQBFPSMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=[N+](C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311296 | |

| Record name | 4-Isopropyl-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-87-9 | |

| Record name | Pyridine, 4-(1-methylethyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC241102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropyl-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.